1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is a chemical compound with the molecular formula . It features a 1,4-diazepane ring substituted with a benzhydryloxyethyl group. This compound is classified as a diazepane derivative and is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers, including Benchchem and Smolecule, which provide information on its synthesis and availability for research purposes.
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane falls under the category of organic compounds, specifically heterocyclic compounds containing nitrogen. Its structure includes both aliphatic and aromatic components, making it versatile for various chemical reactions.
The synthesis of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can be achieved through several methods:
The synthesis often requires purification steps such as recrystallization or chromatography to isolate the desired product from by-products. The reaction conditions, including temperature and solvent choice, significantly influence the efficiency and outcome of the synthesis.
The molecular structure of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane consists of a diazepane ring (a seven-membered ring containing two nitrogen atoms) with a benzhydryloxyethyl substituent. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
Research into related compounds suggests that they may exhibit anxiolytic or sedative effects by acting on gamma-aminobutyric acid receptors or serotonin receptors. Further pharmacological studies are required to elucidate the precise mechanism for this compound.
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is primarily studied for its potential applications in pharmacology. Its structural properties make it a candidate for developing new therapeutic agents targeting neurological disorders. Additionally, it serves as a building block in organic synthesis for creating more complex molecules with specific biological activities .
Transition metal catalysis enables efficient construction of the 1,4-diazepane scaffold, a critical step for synthesizing 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane. Copper(I) complexes are particularly effective for intramolecular C–N bond formation via Ullmann-type coupling. For example, CuI/N,N-dimethylglycine catalyzes the cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides into azetidine-fused 1,4-diazepines under mild conditions (1,4-dioxane reflux, 3 hours), achieving yields of 91–98% [8]. This method tolerates aryl chloride bonds, preserving handles for downstream functionalization. The reaction proceeds through oxidative addition of the Cu(I) catalyst into the C–Br bond, followed by nucleophilic attack from the tethered amine to form the seven-membered ring [8].
Palladium catalysts offer complementary pathways. Pd(II)-catalyzed carbonylation/aza-Wacker cyclization of alkene-tethered amines with CO (using benzoquinone as an oxidant) delivers pyrrolidinone-fused 1,4-diazepanones [9]. Similarly, iridium-catalyzed asymmetric reactions enable enantioselective synthesis of pyrimidine-fused diazepinones via π-allyl iridium intermediates [9]. The choice of metal influences functional group compatibility and ring substitution patterns, as summarized below:
Table 1: Metal-Catalyzed Cyclization Strategies for 1,4-Diazepane Synthesis
Catalyst System | Substrate Class | Reaction Conditions | Yield (%) | Key Product Feature |
---|---|---|---|---|
CuI/N,N-dimethylglycine | 1-(2-Bromobenzyl)azetidine-2-carboxamides | 1,4-Dioxane, reflux, 3 h | 91–98 | Azetidine-fused diazepine |
Pd(II)/benzoquinone | Alkene-tethered amines + CO | Polar solvent, 80°C, 12–24 h | 60–85 | Pyrrolidinone-fused diazepanone |
Ir(COD)Cl/phosphoramidite | Pyrimidine-tethered allyl amines | Toluene, 60°C, 24 h | 90–95 (up to 99% ee) | Enantiopure diazepinone |
The benzhydryloxy group (di(phenyl)methoxy) in 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane serves as a versatile handle for further derivatization. Nucleophilic substitution at the ethyl linker is facilitated by in situ quaternization of the diazepane nitrogen, enhancing the electrophilicity of adjacent carbons. Key approaches include:
Table 2: Nucleophilic Functionalization of Quaternary Diazepane Salts
Quaternary Salt | Nucleophile | Solvent | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
8d (triflate) | NaN₃ | DMF | 3-(2-azidoethyl)diazepane (9da) | 91 | >20:1 (C3 vs C1) |
8d (triflate) | KCN | DMF | 3-(2-cyanoethyl)diazepane (9db) | 78 | >20:1 |
8d (triflate) | PhSNa | DMF | 3-(2-phenylthioethyl)diazepane (9dc) | 95 | >20:1 |
Enantiocontrol in 1,4-diazepane synthesis is critical for pharmaceutical applications. Asymmetric hydrogenation and chiral resolution are primary methods:
The benzhydryloxyethyl side chain influences stereoselectivity due to steric bulk, slowing epimerization at adjacent chiral centers during functionalization. Computational studies (DFT) confirm that chiral induction during iridium-catalyzed reactions is enhanced by π-stacking between phenyl groups of the catalyst and benzhydryl moiety [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0